molecular formula C15H16N2O5S B14470244 N-(4-Amino-2,5-dimethoxybenzene-1-sulfonyl)benzamide CAS No. 66136-77-4

N-(4-Amino-2,5-dimethoxybenzene-1-sulfonyl)benzamide

Katalognummer: B14470244
CAS-Nummer: 66136-77-4
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: SOYLSEMHEWDALE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Amino-2,5-dimethoxybenzene-1-sulfonyl)benzamide is an organic compound characterized by its sulfonamide and benzamide functional groups. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2,5-dimethoxybenzene-1-sulfonyl)benzamide typically involves the reaction of 4-amino-2,5-dimethoxybenzenesulfonyl chloride with benzamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Amino-2,5-dimethoxybenzene-1-sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(4-Amino-2,5-dimethoxybenzene-1-sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(4-Amino-2,5-dimethoxybenzene-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Amino-2,5-dimethoxybenzenesulfonamide
  • N-(4-Methyl-2,5-dimethoxybenzene-1-sulfonyl)benzamide
  • N-(4-Chloro-2,5-dimethoxybenzene-1-sulfonyl)benzamide

Uniqueness

N-(4-Amino-2,5-dimethoxybenzene-1-sulfonyl)benzamide is unique due to its specific functional groups and the resulting chemical properties. The presence of both sulfonamide and benzamide groups allows for diverse chemical reactivity and biological activity, making it a valuable compound in various research applications.

Eigenschaften

CAS-Nummer

66136-77-4

Molekularformel

C15H16N2O5S

Molekulargewicht

336.4 g/mol

IUPAC-Name

N-(4-amino-2,5-dimethoxyphenyl)sulfonylbenzamide

InChI

InChI=1S/C15H16N2O5S/c1-21-12-9-14(13(22-2)8-11(12)16)23(19,20)17-15(18)10-6-4-3-5-7-10/h3-9H,16H2,1-2H3,(H,17,18)

InChI-Schlüssel

SOYLSEMHEWDALE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1N)OC)S(=O)(=O)NC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.